1-Cyclobutene-1,2-dicarboxylic acid
Description
Contextualization within Cyclobutene (B1205218) Chemistry
1-Cyclobutene-1,2-dicarboxylic acid is a significant molecule within the broader field of cyclobutene chemistry. Cyclobutenes are four-membered rings containing a double bond, and their chemistry is largely dictated by the inherent ring strain of approximately 26.7 kcal/mol. caltech.edu This strain makes them valuable synthetic intermediates, as they can undergo a variety of ring-opening and rearrangement reactions. rsc.org The synthesis of cyclobutene and its derivatives often involves methods like [2+2] cycloadditions, which have seen significant advances in catalytic and enantioselective approaches. okstate.edu
The presence of two carboxylic acid groups on the double bond of the cyclobutene ring in this compound introduces a high degree of functionality. This functionality, combined with the inherent reactivity of the strained ring, makes it a versatile building block in organic synthesis. The parent compound, cyclobutene, is a colorless gas, but the dicarboxylic acid derivative is a solid with distinct chemical properties. masterorganicchemistry.com The study of such substituted cyclobutenes provides valuable insights into the interplay between ring strain and electronic effects of substituents on the reactivity and stability of these four-membered ring systems.
Significance of the Dicarboxylic Acid Moiety in Unsaturated Cyclic Systems
The dicarboxylic acid moiety imparts several important characteristics to unsaturated cyclic systems like this compound. Dicarboxylic acids are organic compounds containing two carboxyl functional groups (-COOH). google.com The presence of two carboxyl groups in close proximity, as in the subject compound, influences the molecule's acidity. The inductive effect of one carboxyl group increases the acidity of the other, making the first acid-dissociation constant (K1) higher than that of a corresponding monocarboxylic acid. google.com
Furthermore, the two carboxylic acid groups provide multiple sites for chemical reactions, such as esterification and amidation, making dicarboxylic acids versatile building blocks for more complex molecules and polymers. google.comyoutube.com In unsaturated cyclic systems, the dicarboxylic acid groups can influence the stereochemistry of reactions. For instance, in the Diels-Alder reaction, the dicarboxylic acid functionality can direct the approach of the diene. rsc.org The ability of adjacent carboxylic acid groups to form cyclic anhydrides upon heating is another key feature, although in the case of this compound, this can be accompanied by other reactions due to the ring strain. google.com The interaction between the double bond and the carboxyl groups can also lead to unique reactivity, such as intramolecular lactonization under certain conditions.
Historical Development of Research on this compound and its Derivatives
The history of research on cyclobutane (B1203170) dicarboxylic acids is marked by early challenges and even cases of mistaken identity. okstate.edu Early attempts to synthesize 1,3-cyclobutanedicarboxylic acid often resulted in other products due to unexpected rearrangements. okstate.edu The first preparation of the parent cyclobutene was reported by Willstätter in 1905 through the Hofmann elimination of cyclobutyltrimethylammonium hydroxide (B78521). masterorganicchemistry.com
A significant milestone in the study of this compound was the investigation of its behavior in the Diels-Alder reaction. Research demonstrated that while cyclobut-1-enes with 1,2-dicyano or -bisalkoxycarbonyl groups react with cyclopentadiene (B3395910) to predominantly yield exo-adducts, this compound itself gives mainly the endo-stereoisomer. rsc.org This reversal in stereoselectivity was attributed to the formation of an intramolecular hydrogen bond between the two carboxylic acid groups in the transition state. rsc.org
The synthesis of the saturated analog, cis-cyclobutane-1,2-dicarboxylic acid, has been achieved through methods such as the hydrolysis of cis-cyclobutane-1,2-dicyanide. The development of synthetic routes to both the cis and trans isomers of cyclobutane-1,2-dicarboxylic acid and their esters has been an area of active research, as these compounds serve as important intermediates in the synthesis of various organic molecules. For instance, methods for the stereoselective preparation of cyclobutane-1,2-dicarboxylic esters from maleic or fumaric esters and ketene (B1206846) acetals have been developed. These historical and ongoing studies highlight the continued interest in the synthesis and reactivity of this compound and its derivatives as versatile building blocks in organic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
cyclobutene-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c7-5(8)3-1-2-4(3)6(9)10/h1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOGLHXZZGEOAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340701 | |
| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16508-05-7 | |
| Record name | 1-Cyclobutene-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobut-1-ene-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis Methodologies for 1 Cyclobutene 1,2 Dicarboxylic Acid and Its Derivatives
Photochemical Cycloaddition Strategies
[2+2] Photocycloaddition Routes
The [2+2] photocycloaddition is one of the most direct and widely utilized methods for constructing the cyclobutane (B1203170) skeleton. uchicago.edu This approach can be applied intermolecularly or intramolecularly and often requires a photosensitizer, such as acetone (B3395972) or benzophenone, to facilitate the reaction from an excited triplet state. baranlab.org A classic strategy involves the photochemical cycloaddition of maleic anhydride (B1165640) with ethylene (B1197577), which forms the cyclobutane ring. Subsequent hydrolysis of the resulting anhydride yields the corresponding dicarboxylic acid.
Modern advancements in this area employ visible-light organophotocatalysis, which offers a milder and more selective alternative to traditional UV irradiation. acs.org For instance, cyanoarene photocatalysts can mediate the [2+2] cycloaddition of electron-deficient styrenes, expanding the scope of accessible cyclobutane structures. acs.org Transition metals, particularly copper(I) salts like copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are also effective catalysts for these transformations, enabling the reaction to proceed at longer wavelengths (e.g., 254 nm) via a metal-to-ligand charge transfer. rsc.org
| Reaction Type | Reactants | Conditions | Key Feature |
| Intermolecular Cycloaddition | Maleic Anhydride + Ethylene | Photochemical | Direct formation of cyclobutane core followed by hydrolysis. |
| Organophotocatalysis | Electron-deficient Styrenes | Visible light, 4CzIPN catalyst | High-value cyclobutanes with good yields under mild conditions. acs.org |
| Copper(I)-Catalyzed | Alkenes | Cu(I) salt catalyst, UV light | Effective for photodimerization and intramolecular cycloadditions. rsc.org |
Stereospecific Photodimerization Approaches
Controlling the stereochemistry of the cyclobutane ring is a significant challenge. Stereospecific photodimerization offers a powerful solution, particularly for creating enantiopure cyclobutane derivatives. nih.gov A prominent strategy involves the [2+2] photodimerization of cinnamic acid derivatives. By employing chiral auxiliaries, such as Evans oxazolidinones, it is possible to exert enantiocontrol over the reaction, achieving up to 99% enantiomeric excess after the auxiliary is removed. nih.govorganic-chemistry.org
Another approach to controlling the stereochemical outcome is through template-directed synthesis. By attaching two reactant molecules to a common scaffold, their relative orientation can be fixed, leading to a specific stereoisomer upon photocycloaddition. rsc.org For example, the photodimerization of vinylogous cinnamic acids (5-aryl-penta-2,4-dienoic acids) can be controlled by attaching them to a 1,8-dihydroxynaphthalene (1,8-DHN) template. Irradiation of the resulting diester, either in solution or the solid state, leads to the cycloadduct with high yield and diastereoselectivity. solubilityofthings.com Subsequent removal from the template provides the cyclobutane dicarboxylic ester. solubilityofthings.com
| Method | Substrate Example | Control Element | Outcome |
| Chiral Auxiliary | Cinnamic Acid Derivatives | Evans Oxazolidinones | Enantioenriched cyclobutanes (up to 99% ee). organic-chemistry.org |
| Template-Directed | 5-Aryl-penta-2,4-dienoic Acids | 1,8-Dihydroxynaphthalene | High yield and diastereoselectivity. solubilityofthings.com |
Thermal Cycloaddition Techniques
While photochemical methods are prevalent, thermal cycloaddition reactions also provide a viable route to cyclobutane derivatives. These reactions are typically performed under autogenous pressure and may require the presence of free-radical inhibitors. chempacific-zhejiang.com A notable example is the thermal dimerization of tetrafluoroethylene (B6358150) to form octafluorocyclobutane, a reaction that highlights the favorability of four-membered ring formation for certain fluorinated alkenes. chempacific-zhejiang.com
The [2+2] cycloaddition of ketenes with alkenes is another important thermal method. Ketenes, which can be generated from the elimination reaction of an acid chloride with a non-nucleophilic base, react with alkenes to produce cyclobutanone (B123998) products. nih.gov This reaction is stereospecific and offers a complementary approach to photochemical methods.
Derivatization from Precursor Compounds
The synthesis of 1-cyclobutene-1,2-dicarboxylic acid can also be achieved by modifying existing cyclobutane structures. These methods leverage readily available starting materials and transform them into the desired target molecule through established chemical reactions.
Synthesis via Dehydration of Cyclobutane-1,2-dicarboxamide
The conversion of a dicarboxamide to a dicarboxylic acid or its anhydride is a plausible synthetic route. While direct dehydration of cyclobutane-1,2-dicarboxamide to this compound is not a commonly cited one-step process, a multi-step sequence is feasible. The dicarboxamide can first be hydrolyzed under acidic or basic conditions to yield cyclobutane-1,2-dicarboxylic acid. google.com Subsequently, this diacid can be subjected to thermal or chemical dehydration to form cyclobutane-1,2-dicarboxylic anhydride. acs.org This cyclic anhydride is a key intermediate that can be readily hydrolyzed back to the diacid or used in other reactions. acs.org An analogous process involves the high-temperature condensation of an amide to form a cyclic imide, demonstrating the feasibility of intramolecular dehydration of amide functionalities. nih.gov
Reductive Elimination Methods
Reductive elimination from a metal center is a key bond-forming step in many transition-metal-catalyzed reactions and can be harnessed to synthesize cyclobutene (B1205218) rings. This process typically follows an oxidative addition or oxidative cyclization step and results in the formation of a C-C bond, regenerating the catalyst in a lower oxidation state. acs.orgresearchgate.net
Several catalytic systems have been developed that utilize this strategy:
Cobalt Catalysis: Cobalt complexes can catalyze the enantioselective [2+2] cycloaddition of alkynes and alkenyl derivatives. The mechanism involves the oxidative dimerization of the reactants to form a metallacycle, which then undergoes reductive elimination to furnish the cyclobutene product. organic-chemistry.org
Zirconium Catalysis: Zirconacyclopentenes, formed from the reaction of diynes with a zirconium source, can undergo reductive elimination upon heating to yield alkynylcyclobutene derivatives. nih.gov
Palladium Catalysis: Palladium catalysts are used in reactions where a 4-exo migratory insertion is followed by a C(sp³)–C(sp³) bond-forming reductive elimination from a palladium(II) intermediate to create methylene (B1212753) cyclobutanes. uchicago.edu
This "cut-and-sew" strategy, involving C-C bond activation (the "cut") followed by insertion and reductive elimination (the "sew"), is a powerful tool for constructing complex ring systems from simple cyclobutanone precursors. acs.orgresearchgate.net
| Catalyst System | Mechanism Highlight | Product Type |
| Cobalt (Co) | Oxidative cyclization followed by reductive elimination. organic-chemistry.org | Functionalized cyclobutenes. |
| Zirconium (Zr) | Reductive elimination from a zirconacyclopentene. nih.gov | Alkynylcyclobutenes. |
| Palladium (Pd) | Migratory insertion followed by C(sp³)-C(sp³) reductive elimination. uchicago.edu | Methylene cyclobutanes. |
Multi-step Reaction Sequences for Substituted 1-Cyclobutene-1,2-dicarboxylic Acids
The introduction of specific substituents onto the cyclobutene ring often requires well-designed multi-step reaction sequences. These synthetic routes allow for the precise installation of functional groups that are not achievable through direct cycloaddition methods.
One common strategy involves the initial formation of a functionalized cyclobutane or cyclobutene precursor, followed by a series of transformations to yield the target substituted dicarboxylic acid. For instance, the synthesis of aryl-functionalized cyclobutene derivatives can commence from commercially available starting materials like 1,3-cyclobutanediol. nih.gov This multi-step approach provides a pathway to novel analogues for applications such as bioorthogonal chemistry. nih.gov
A typical sequence for preparing substituted cyclobutenes can be outlined as follows:
Activation of a Precursor : A starting material, such as a cyclobutanol (B46151) derivative, is activated for nucleophilic substitution. This is often achieved by converting a hydroxyl group into a better leaving group, like a tosylate. nih.gov
Nucleophilic Substitution : The activated precursor is reacted with a nucleophile to introduce the desired substituent. For example, various substituted thiophenols can be used to form corresponding thioethers. nih.gov
Elimination to Form the Double Bond : An elimination reaction is then employed to form the cyclobutene double bond. This step is crucial for generating the unsaturated ring system. nih.gov
Further Functionalization/Hydrolysis : The resulting substituted cyclobutene can undergo further modifications. For derivatives that are esters, hydrolysis is required to yield the final dicarboxylic acid. google.com
Another advanced approach utilizes the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net Catalyst-controlled regioselective reactions, such as hydrophosphination, can produce multi-substituted cyclobutanes, which can be precursors to cyclobutene derivatives. nih.govresearchgate.net Isomerization of a bicyclobutane to a cyclobutene has been demonstrated as a viable synthetic step. nih.gov
Table 1: Example of a Multi-step Synthesis for Aryl-Functionalized Cyclobutene Precursors nih.govThis table outlines the synthesis of intermediate compounds that can be further processed into dicarboxylic acids.
| Step | Starting Material | Reagents | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 1,3-Cyclobutanediol | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | 3-Hydroxycyclobutyl-4-methylbenzenesulfonate | Moderate |
| 2 | 3-Hydroxycyclobutyl-4-methylbenzenesulfonate | 4-Methoxybenzenethiol, Potassium tert-butoxide | 3-((4-Methoxyphenyl)thio)cyclobutanol | ~86% |
| 3 | 3-((4-Methoxyphenyl)thio)cyclobutanol | (Diethylamino)sulfur trifluoride (DAST) | 1-((Cyclobut-2-en-1-yl)thio)-4-methoxybenzene | ~75% |
These multi-step sequences, while often complex, offer unparalleled control over the final structure, enabling the synthesis of a diverse library of substituted this compound derivatives for specialized applications.
Green Chemistry Approaches in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of cyclobutane and cyclobutene derivatives. The focus is on developing more sustainable and environmentally benign processes by utilizing renewable feedstocks, reducing waste, and minimizing the use of hazardous solvents.
A key aspect of green synthesis is the use of renewable starting materials derived from biomass as an alternative to petroleum-based feedstocks. und.edursc.org Several cyclobutane-containing dicarboxylic acids have been successfully synthesized from bio-based precursors. und.edu
Lignin, a complex polymer abundant in plant biomass, is a rich source of aromatic compounds like hydroxycinnamic acids (e.g., ferulic acid). und.edursc.org These compounds can serve as starting materials for the synthesis of cyclobutane dicarboxylic acids (CBDAs) through clean and efficient [2+2] photocycloaddition reactions. und.edu Similarly, furfural (B47365) and malonic acid, both of which can be sourced from biomass such as corn cobs or sugarcane bagasse, are used to produce di-2-furanyl-substituted cyclobutanedicarboxylic acid. researchgate.netfigshare.com
Other notable examples include the synthesis of a cis-cyclobutane-1,2-dicarboxylic acid known as β-truxinic acid from trans-cinnamic acid, and the preparation of a novel diacid building block from sorbic acid, which is accessible from the biorenewable molecule triacetic acid lactone. rsc.orgresearchgate.netnih.gov These approaches not only reduce reliance on fossil fuels but also introduce new, functionalized building blocks for materials science. nih.gov
Table 2: Examples of Biomass-Derived Starting Materials for Cyclobutane Dicarboxylic Acid Synthesis
| Biomass-Derived Starting Material | Source Example | Resulting Cyclobutane Derivative | Synthetic Method | Reference |
|---|---|---|---|---|
| Ferulic Acid | Lignin | Dimerized ferulic acid (Incarvillateine) | [2+2] Photocycloaddition | und.edu |
| Furfural & Malonic Acid | Corn cobs, Sugarcane bagasse | rctt-3,4-di-2-furanyl-1,2-cyclobutanedicarboxylic acid (CBDA-2) | Knoevenagel condensation followed by photodimerization and hydrolysis | researchgate.netfigshare.com |
| trans-Cinnamic Acid | - | β-Truxinic acid (CBDA-4) | Photodimerization of crystalline solid | rsc.org |
| Sorbic Acid | Triacetic acid lactone | 3,4-bis(prop-1-en-1-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-3) | [2+2] Photocycloaddition | nih.gov |
Eliminating volatile organic solvents is a cornerstone of green chemistry, as it reduces waste, environmental impact, and operational hazards. For the synthesis of cyclobutene and cyclobutane derivatives, solid-state photochemical reactions have proven to be a highly effective solvent-free approach.
The [2+2] photodimerization, a key reaction for forming the cyclobutane ring, can often be carried out on crystalline solids. rsc.orgresearchgate.net For example, the scalable synthesis of β-truxinic acid was achieved by the photodimerization of a metastable crystalline form of trans-cinnamic acid, completely avoiding the need for a solvent. rsc.org Similarly, the synthesis of a di-furan-substituted cyclobutane diester was accomplished through the solvent-free [2+2] photodimerization of crystalline ethyl 2-furanacrylate under blacklight at low temperatures. researchgate.net This solid-state method was also successfully applied to the dimerization of ethylenediamine (B42938) disorbate salt powder, which was irradiated with a mercury arc lamp to produce the precursor for a novel cyclobutane diacid. nih.gov These methods highlight a sustainable and efficient pathway to these valuable chemical building blocks.
Table 3: Solvent-Free Synthesis of Cyclobutane Precursors
| Reactant | Reaction Type | Conditions | Product | Reference |
|---|---|---|---|---|
| Crystalline trans-Cinnamic Acid | [2+2] Photodimerization | Solid-state irradiation | β-Truxinic acid (CBDA-4) | rsc.org |
| Crystalline Ethyl 2-furanacrylate | [2+2] Photodimerization | Solid-state, -20°C, blacklight | Diethyl 2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylate | researchgate.net |
| Ethylenediamine disorbate (EDADS) powder | [2+2] Photodimerization | Solid-state, Hanovia mercury arc lamp | Dimerized EDADS salt | nih.gov |
Elucidation of Reactivity and Reaction Mechanisms of 1 Cyclobutene 1,2 Dicarboxylic Acid
Cycloaddition Reactions
Cycloaddition reactions, a class of pericyclic reactions, involve the formation of a cyclic product from two or more unsaturated molecules. slideshare.net These reactions are fundamental in organic synthesis for constructing ring systems with high stereocontrol. libretexts.org
Diels-Alder Reactions ([4+2] Cycloaddition)
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). wikipedia.org In the context of 1-cyclobutene-1,2-dicarboxylic acid, the cyclobutene (B1205218) ring acts as the dienophile.
A notable feature of the Diels-Alder reaction is its stereoselectivity, leading to the preferential formation of either the endo or exo adduct. masterorganicchemistry.com In the reaction of this compound with cyclopentadiene (B3395910), a remarkable preference for the endo stereoisomer is observed, with an 88:12 ratio of endo to exo products. rsc.org This is in stark contrast to the reactions of cyclopentadiene with other cyclobutene derivatives bearing 1,2-dicyano, -bisalkoxycarbonyl, or -bischloroformyl groups, which predominantly yield the exo adduct. rsc.org
Table 1: Stereoselectivity in the Diels-Alder Reaction of Cyclobutene Derivatives with Cyclopentadiene
| Dienophile | Major Product | Endo:Exo Ratio |
| This compound | endo | 88:12 |
| 1,2-Dicyanocyclobutene | exo | Predominantly exo |
| 1,2-Bis(alkoxycarbonyl)cyclobutene | exo | Predominantly exo |
| 1,2-Bis(chloroformyl)cyclobutene | exo | Predominantly exo |
The unusual preference for the endo adduct in the case of this compound is attributed to the presence of an intramolecular hydrogen bond between the two carboxylic acid groups. rsc.org X-ray crystallographic analysis has confirmed the existence of this hydrogen bond, with a measured distance of 2.625 ± 0.004 Å. rsc.org This intramolecular interaction locks the molecule in a specific conformation that favors the endo approach of the diene during the cycloaddition. Theoretical calculations on other dicarboxylic acids also suggest the possibility and significance of intramolecular hydrogen bonding in influencing their conformational preferences. nih.govstackexchange.com
The stereochemical outcome of the Diels-Alder reaction is ultimately governed by the stability of the transition states leading to the endo and exo products. The intramolecular hydrogen bond in this compound plays a crucial role in influencing the non-bonded interactions within these transition states. rsc.org By pre-organizing the dienophile, the hydrogen bond minimizes steric repulsion and promotes favorable secondary orbital interactions in the endo transition state, thus lowering its energy relative to the exo transition state.
Other [2+2] Cycloaddition Pathways Involving the Cyclobutene Ring
While the Diels-Alder reaction represents a [4+2] cycloaddition, the cyclobutene ring itself can participate in [2+2] cycloaddition reactions. These reactions, which form a four-membered ring, can be promoted either thermally or photochemically, depending on the electronic nature of the reacting partners. youtube.comfiveable.me Thermally, [2+2] cycloadditions are often stepwise, whereas photochemical [2+2] cycloadditions are typically concerted. libretexts.orgpressbooks.pub For instance, ketenes can undergo thermal [2+2] cycloaddition with alkenes to form cyclobutanones. libretexts.org While specific examples involving this compound as a substrate in [2+2] cycloadditions are not extensively detailed in the provided search results, the general principles of such reactions are well-established. researchgate.netsandiego.edu
Carboxylic Acid Functional Group Transformations
The two carboxylic acid groups of this compound are key sites for chemical modification. These functional groups can undergo a variety of transformations common to carboxylic acids. solubilityofthings.com
One important class of reactions is the formation of esters (esterification) and amides (amidation). solubilityofthings.com For example, cyclobutane-1,2-dicarboxylic esters can be prepared from the corresponding maleic or fumaric esters and ketene (B1206846) acetals in a stereoselective manner. google.com These esters are valuable intermediates in the synthesis of pharmaceutically active compounds. google.com
Furthermore, the dicarboxylic acid can be a precursor for other functional groups. For instance, the related trans-cyclobutane-1,2-dicarboxylic acid can undergo decarboxylation at high temperatures to yield cyclobutene derivatives. smolecule.com While not directly about the title compound, this highlights a potential reaction pathway. The synthesis of related compounds like cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II) (carboplatin) often starts from a cyclobutane (B1203170) dicarboxylic acid derivative, showcasing the utility of this class of compounds in preparing more complex molecules. ijcce.ac.ir The functionalization of the C-H bonds of the cyclobutane ring in carboxylic acids has also been explored, offering another avenue for derivatization. nih.gov
Esterification Reactions and Mechanistic Pathways
This compound and its derivatives readily undergo esterification to form the corresponding diesters. The synthesis of diethyl and dimethyl esters of cyclobutane-1,2-dicarboxylic acid has been well-documented.
The general mechanism for the esterification of this compound, typically carried out under acidic conditions (Fischer esterification), involves the protonation of one of the carboxylic acid groups, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the protonated carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. This process is then repeated for the second carboxylic acid group.
A study on the synthesis of a recyclable thermoset utilized the esterification of cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid with glycerol (B35011). rsc.org This reaction highlights the utility of cyclobutane dicarboxylic acids in polymer chemistry. Similarly, Fischer esterification of cis-3,4-di(2-propenyl)cyclobutane-1,2-dicarboxylic acid with ethanol (B145695) in the presence of sulfuric acid as a catalyst has been shown to produce the corresponding diester in high yield. nih.gov This process makes the resulting ester more suitable for solvent-free polymerization due to its liquid state. nih.gov
The preparation of diethyl 1,1-cyclobutanedicarboxylate has been achieved through various methods, including the alkylation of diethyl sodiomalonate with trimethylene dibromide or trimethylene chlorobromide. orgsyn.orgchemicalbook.com To avoid side reactions that can lead to the formation of tetraethyl 1,1,5,5-pentanetetracarboxylate, an alternative route involves the addition of hydrogen bromide to diethyl allylmalonate followed by cyclization with sodium ethoxide. chemicalbook.com
The synthesis of dimethyl cyclobutane-1,2-dicarboxylate can be achieved from cyclobutene-1,2-dicarboxylic acid dimethyl ester. chemicalbook.com Furthermore, 3,3-dialkoxycyclobutane-1,2-dicarboxylic esters can be prepared via a [2+2] cycloaddition of fumaric or maleic esters with ketene acetals in the presence of a Lewis acid. google.comgoogle.com This reaction is stereospecific, with fumaric esters yielding trans-configured products. google.com
Table 1: Examples of Esterification Reactions
| Reactant | Reagent(s) | Product | Reference(s) |
| cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid | Glycerol | Thermoset polymer | rsc.org |
| cis-3,4-Di(2-propenyl)cyclobutane-1,2-dicarboxylic acid | Ethanol, H₂SO₄ | Diethyl cis-3,4-di(2-propenyl)cyclobutane-1,2-dicarboxylate | nih.gov |
| Diethyl malonate | Trimethylene chlorobromide, Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | orgsyn.org |
| Diethyl allylmalonate | HBr, Sodium ethoxide | Diethyl 1,1-cyclobutanedicarboxylate | chemicalbook.com |
| Cyclobutene-1,2-dicarboxylic acid dimethyl ester | - | Dimethyl cyclobutane-1,2-dicarboxylate | chemicalbook.com |
| Fumaric/Maleic esters | Ketene acetals, Lewis acid | 3,3-Dialkoxycyclobutane-1,2-dicarboxylic esters | google.comgoogle.com |
Amidation Reactions
This compound can be converted to its corresponding diamide (B1670390) through amidation reactions. This typically involves the reaction of the dicarboxylic acid or its more reactive derivatives, such as the diacyl chloride or anhydride (B1165640), with an amine.
For instance, the synthesis of N-(2,6-dichlorophenyl)cyclobutanecarboxamide demonstrates the formation of an amide from a cyclobutane carboxylic acid derivative. nih.gov While this example involves a monocarboxylic acid, the principle can be extended to dicarboxylic acids to form diamides. The reaction of cyclobutane-1,1-dicarboxylic acid with 2-morpholinoethylamine in the presence of potassium tetrachloroplatinate(II) has been shown to produce a platinum(II) complex with the cyclobutane-1,1-dicarboxylato ligand, indicating the reactivity of the carboxylic acid groups towards amine-containing molecules. researchgate.net
The general mechanism for amidation involves the activation of the carboxylic acid, often by converting it to an acid chloride or anhydride. The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxyl group. Elimination of a leaving group (e.g., chloride) results in the formation of the amide bond. This process is repeated for the second carboxylic acid group to yield the diamide.
Decarboxylation Studies and Mechanism
The decarboxylation of this compound and related compounds has been a subject of interest. Generally, decarboxylation of dicarboxylic acids occurs upon heating, and the ease of this process depends on the relative positions of the carboxylic acid groups.
For β-keto acids, decarboxylation proceeds through a cyclic transition state involving a β-keto group, leading to the formation of an enol and carbon dioxide. youtube.com This enol then tautomerizes to the more stable keto form. youtube.com While this compound is not a β-keto acid, the principles of decarboxylation can be applied. Heating 1,1-cyclobutanedicarboxylic acid at 160-170°C results in the loss of one carboxyl group as carbon dioxide to form cyclobutanecarboxylic acid. orgsyn.org
The mechanism of decarboxylation can be influenced by the reaction conditions. For instance, the electrolysis of cyclohex-1-ene-1,2-dicarboxylic acid has been studied as a method for decarboxylation. stackexchange.com It is proposed that the reaction could proceed through the formation of a highly reactive cyclohexyne (B14742757) intermediate, which then undergoes further reactions. stackexchange.com Another potential pathway involves the formation of a vinylic diradical, which is also highly reactive. stackexchange.com
In the context of enzymatic reactions, the light-driven decarboxylation of dicarboxylic acids has been demonstrated using a fatty acid photodecarboxylase (FAP). nih.gov The proposed mechanism involves the binding of one of the carboxylic acid groups to the flavin adenine (B156593) dinucleotide (FAD) cofactor, forming a radical pair. nih.gov This leads to the release of an intermediate monocarboxylic acid, which can then undergo a second decarboxylation step. nih.gov
Ring-Opening Reactions and Thermal Cleavage
Thermolysis to Butadiene Derivatives
The strained four-membered ring of this compound and its derivatives makes them susceptible to ring-opening reactions under thermal conditions, often leading to the formation of butadiene derivatives. This process is a retro-[2+2] cycloaddition reaction.
While direct studies on the thermolysis of this compound to butadiene derivatives are not extensively detailed in the provided search results, the thermal cleavage of related cyclobutane structures provides strong evidence for this type of reaction. For example, the thermal degradation of a thermoset polymer derived from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid at 300°C resulted in the cleavage of the cyclobutane ring. rsc.orgrsc.org This cleavage led to the formation of glycerol cinnamate, indicating the splitting of the cyclobutane ring into two double bonds. rsc.orgrsc.org
This type of thermal ring-opening is a key feature that makes cyclobutane-containing polymers potentially recyclable. The cyclobutane moiety acts as a thermally cleavable group built into the polymer backbone. rsc.org
Studies on Thermocleavability and Polymer Degradation Mechanisms
The thermocleavable nature of the cyclobutane ring has been exploited in the design of recyclable and degradable polymers. The incorporation of cyclobutane dicarboxylic acids into polymer backbones introduces a thermally labile linkage.
A notable example is the development of a recyclable thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4). rsc.orgrsc.org This diacid was synthesized via a [2+2] photocycloaddition of β-trans-cinnamic acid. rsc.org The resulting thermoset, when heated to approximately 300°C, undergoes degradation through the cleavage of the cyclobutane ring. rsc.org The mechanism involves the splitting of the cyclobutane into two alkene units, effectively breaking down the polymer backbone. rsc.org This process allows for the recovery of the monomeric components, such as glycerol cinnamate, which can then be hydrolyzed back to the original starting materials, completing a recycling loop. rsc.orgrsc.org
Similarly, a biorenewable cyclobutane-containing building block, cis-3,4-di(2-propenyl)cyclobutane-1,2-dicarboxylic acid (CBDA-3), has been synthesized and shown to have excellent thermal stability up to a certain point, after which cleavage can occur. nih.gov The thermal stability of polymers containing cyclobutane-1,3-dicarboxylic acid has also been investigated, showing that these materials have comparable stability to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov
Table 2: Thermal Properties of Cyclobutane-Containing Polymers
| Polymer System | Degradation Temperature | Cleavage Product(s) | Reference(s) |
| Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol | ~300 °C | Glycerol cinnamate | rsc.orgrsc.org |
| Poly-α-truxillates (from α-truxillic acid and various diols) | Comparable to PET | - | nih.gov |
| Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid | Endothermal peak at 265 °C | - | rsc.org |
Investigating Intramolecular Interactions and Their Impact on Reactivity
Intramolecular interactions, particularly hydrogen bonding, can play a significant role in the conformation and reactivity of this compound and its derivatives.
In dicarboxylic acids, intramolecular hydrogen bonds can form between the two carboxylic acid groups. The strength of these bonds depends on the length of the carbon chain separating the carboxyl groups. nih.gov For molecules like glutaric and adipic acid, the intramolecular hydrogen bond energies are estimated to be around 28-29 kJ/mol. nih.gov These interactions can influence the preferred conformation of the molecule in both the gas and aqueous phases. nih.gov
In the case of cyclobutane dicarboxylic acids, the rigid four-membered ring imposes constraints on the geometry of the carboxylic acid groups. For cis-cyclobutane-1,2-dicarboxylic acid, the two carboxylic acid groups are on the same side of the ring, which could facilitate intramolecular hydrogen bonding. In contrast, for the trans isomer, the carboxylic acid groups are on opposite sides, making intramolecular hydrogen bonding less likely. sigmaaldrich.com
Studies on the monopotassium salts of cycloalkane-1,1-dicarboxylic acids have shown that while the cyclopropane (B1198618) derivative forms a strong, nearly symmetrical intramolecular hydrogen bond, the cyclobutane and cyclopentane (B165970) derivatives exhibit intermolecular hydrogen bonding. rsc.org
The presence or absence of intramolecular hydrogen bonds can affect the reactivity of the molecule. For example, in the case of the diastereomers of 1-amino-2-indanol, the presence of a weak intramolecular hydrogen bond in the cis isomer, which is absent in the trans isomer, leads to differences in their photoelectron circular dichroism spectra. rsc.org This suggests that such interactions can influence the electronic properties and, by extension, the chemical reactivity of the molecule. For this compound, intramolecular hydrogen bonding in the cis isomer could affect the pKa values of the carboxylic acids and the kinetics of reactions such as esterification and amidation.
Theoretical and Computational Studies on 1 Cyclobutene 1,2 Dicarboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations have been instrumental in elucidating the electronic structure, energetics, and reaction pathways of 1-cyclobutene-1,2-dicarboxylic acid and related cyclobutane (B1203170) derivatives.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For cyclobutane derivatives, DFT calculations, such as those using the M06-2X functional with basis sets like 6-31+G(d,p) and 6-311+G(2df,2p), have been employed to optimize geometries and characterize stationary points as minima or transition states. beilstein-journals.org These calculations are crucial for understanding the distribution of electron density and the energies of different molecular conformations.
For instance, in the computational study of the base-catalyzed reactions of cyclobutane-1,2-dione, a related compound, DFT was used to model the system and calculate the Gibbs free energies of reactants, intermediates, transition states, and products. beilstein-journals.org The unique electronic structure of this compound, with its conjugated double bond and carboxylic acid moieties, makes it a candidate for applications in materials science, such as organic electronics.
Table 1: Computational Methods in the Study of Cyclobutane Derivatives
| Computational Method | Basis Set | Application | Reference |
| M06-2X Density Functional | 6-31+G(d,p) | Geometry optimization and frequency calculations | beilstein-journals.org |
| M06-2X, MP2, SCS-MP2 | 6-311+G(2df,2p) | Single-point energy calculations | beilstein-journals.org |
| LPNO-CEPA | def2-QZVPP | High-accuracy energy calculations | beilstein-journals.org |
| SMD Solvent Model | M06-2X/6-31G(d) | Calculation of bulk solvent effects | beilstein-journals.org |
Computational chemistry provides deep insights into reaction mechanisms by identifying and characterizing transition states. For the base-catalyzed rearrangement of cyclobutane-1,2-dione, a process analogous to reactions that this compound could undergo, computational studies have mapped out the entire reaction pathway. beilstein-journals.org
The initial step involves the formation of a tetrahedral intermediate (Int1) through the attack of a hydroxide (B78521) ion. beilstein-journals.org This is followed by a benzilic acid-type rearrangement, which proceeds through a transition state (TS2) to yield a ring-contracted product, 1-hydroxycyclopropanecarboxylate. beilstein-journals.org The calculated Gibbs free energy of activation for this rearrangement was found to be significantly lower than for competing pathways, explaining the experimentally observed product. beilstein-journals.org
In the context of Diels-Alder reactions, the stereoselectivity of the reaction between this compound and cyclopentadiene (B3395910) has been rationalized by considering the transition state interactions. rsc.org The preference for the endo-stereoisomer is attributed to the influence of an intramolecular hydrogen bond in the diene. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a way to explore the conformational landscape and dynamic behavior of molecules like this compound.
The four-membered cyclobutane ring is known for its puckered conformation, which serves to alleviate some of the torsional strain inherent in a planar structure. quora.comlibretexts.org The conformation of substituted cyclobutanes is a subject of ongoing research interest. researchgate.net X-ray crystallographic studies on the related cyclobutane-1,1-dicarboxylic acid have revealed that the cyclobutane ring can be either statically or dynamically disordered in the solid state, indicating a large-amplitude ring-puckering vibration or the presence of molecules with different conformations. rsc.orgchem960.comrsc.org
For cyclobutanecarboxylic acid, potential energy surface scans have been performed to identify stable conformers. researchgate.net These studies revealed a unique local minimum and a shallow, symmetrical double-well at the global minimum, suggesting the existence of four distinct, easily interconvertible conformers. researchgate.net Such analyses are crucial for understanding the conformational preferences of the cyclobutene (B1205218) ring in this compound.
The crystal structure of this compound reveals the presence of an intramolecular hydrogen bond with a distance of 2.625 ± 0.004 Å. rsc.org This intramolecular hydrogen bonding plays a crucial role in its reactivity, particularly in Diels-Alder reactions. rsc.org
In the broader context of dicarboxylic acids, hydrogen bonding is a key determinant of the crystal packing and physical properties. Studies on acetylenedicarboxylic acid dihydrate, for example, have shown strong hydrogen bonding between the carboxylic acid and water molecules, influencing the crystal structure and vibrational spectra. mdpi.com Molecular dynamics simulations can be employed to study the dynamics of these hydrogen bonding networks, providing insights into proton transfer mechanisms and the stability of the crystal lattice.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | rsc.org |
| Space Group | Cc | rsc.org |
| a | 5.551 ± 0.002 Å | rsc.org |
| b | 13.541 ± 0.005 Å | rsc.org |
| c | 8.714 ± 0.003 Å | rsc.org |
| β | 98.91 ± 0.03° | rsc.org |
| Z | 4 | rsc.org |
Studies on Ring Strain and Stability of the Cyclobutene Moiety
The cyclobutene ring in this compound is inherently strained due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5° and the presence of torsional strain from eclipsing hydrogens. libretexts.org This ring strain significantly influences the molecule's stability and reactivity.
Small rings like cyclobutane possess considerable ring strain, making them energetically unfavorable. libretexts.org The reactivity of this compound is a direct consequence of this strain. For instance, the cyclobutane ring in some derivatives can be cleaved upon heating, a property that makes them promising as building blocks for thermally recyclable materials. rsc.org The inherent strain can also lead to ring-opening or isomerization to more stable cyclobutane derivatives under certain conditions, such as elevated temperatures or in the presence of protic solvents.
Prediction of Novel Material Properties
Theoretical and computational chemistry offer powerful tools to predict and understand the material properties of compounds like this compound before their synthesis and experimental characterization. These predictive studies are crucial for identifying potential applications, particularly in the realm of advanced materials such as organic ferroelectrics. By employing first-principles calculations based on density functional theory (DFT), researchers can model the behavior of molecules and their crystalline structures under various conditions, providing insights into their mechanical and electronic properties.
Anisotropic Cleavage Energy Calculations
The mechanical stability and fracture behavior of crystalline materials are critical for their practical application. Anisotropic cleavage energy calculations predict the energy required to cleave a crystal along different crystallographic planes. This anisotropy means that the crystal will have preferred fracture planes where it is mechanically weaker.
For organic molecular crystals, including those that could be formed by this compound, cleavage energy is determined by the intermolecular interactions, such as hydrogen bonds and van der Waals forces, that hold the crystal together. Theoretical calculations can map these energies for various low-index crystallographic planes.
A representative study on a similar organic ferroelectric, squaric acid (H₂SQ), provides a framework for how such calculations would be approached. Researchers typically find that the lowest cleavage energies occur along planes where the fewest or weakest intermolecular hydrogen bonds are broken. For a hypothetical crystal of this compound, one would expect the cleavage planes to be those that cut through the weakest van der Waals interactions while preserving the stronger hydrogen-bonding networks formed by the carboxylic acid groups.
Table 1: Hypothetical Anisotropic Cleavage Energies for this compound Crystal (Note: This table is illustrative, based on typical values for similar organic crystals, as specific experimental data for this compound is not available.)
| Crystallographic Plane | Calculated Cleavage Energy (J/m²) | Primary Intermolecular Interactions Across Plane |
| (100) | 0.45 | Van der Waals |
| (010) | 0.82 | Hydrogen Bonds & Van der Waals |
| (001) | 0.51 | Van der Waals |
| (110) | 1.15 | Hydrogen Bonds |
These calculations are vital for predicting the mechanical durability and processing of potential crystalline devices made from this material.
Spontaneous Polarization and Polarization Reversal in 2D Systems
Ferroelectric materials possess a spontaneous electric polarization that can be reversed by an external electric field, making them suitable for memory and sensor applications. The study of ferroelectricity in two-dimensional (2D) systems is a burgeoning field, as these materials could enable the miniaturization of electronic devices.
Theoretical studies can predict whether a 2D monolayer or few-layer system of this compound would exhibit stable ferroelectricity. The origin of spontaneous polarization in hydrogen-bonded organic ferroelectrics often stems from the collective ordering of protons within the hydrogen-bond network. In a hypothetical 2D sheet of this compound, the arrangement of carboxylic acid dimers would create a net dipole moment.
Computational models can calculate the magnitude of this spontaneous polarization (P_s) and the energy barrier for its reversal. The polarization reversal pathway typically involves the concerted transfer of protons from one side of the hydrogen bond to the other. A lower energy barrier for this process is desirable for low-voltage switching in memory devices. First-principles calculations for similar 2D organic systems have shown that P_s can be significant and that the switching barrier is low enough for practical applications.
Response to External Uniaxial Stress in Organic Ferroelectric Materials
The coupling between mechanical stress and electric polarization (piezoelectricity) is a key feature of ferroelectric materials. Understanding how external stress affects the ferroelectric properties is essential for designing robust devices. Computational studies can simulate the application of uniaxial stress (stress applied along a single axis) to a crystal of this compound and observe the resulting changes in its structure and polarization.
Simulations would involve calculating the stress tensor and the polarization vector as a function of applied strain. The results can predict the piezoelectric coefficients of the material, which quantify the strength of the electromechanical coupling. For a material like this compound, one would anticipate that compressive stress along the axis of the hydrogen bonds would likely increase the energy barrier for polarization switching, making it harder to reverse the polarization. Conversely, tensile stress might lower this barrier.
Advanced Material Science Applications of 1 Cyclobutene 1,2 Dicarboxylic Acid
Polymer Chemistry and Materials Development
The incorporation of the cyclobutane (B1203170) motif into polymer backbones has been a subject of significant research, leading to the creation of materials with enhanced performance characteristics.
Building Block for Polymer Synthesis
1-Cyclobutene-1,2-dicarboxylic acid and its saturated analogue, cyclobutane-1,2-dicarboxylic acid, serve as versatile monomers in the synthesis of various polymers through condensation reactions. These dicarboxylic acids can be reacted with a range of diols and diamines to produce polyesters and polyamides, respectively.
For instance, polyesters have been synthesized by reacting cyclobutane-1,2-dicarboxylic acid derivatives with diols such as ethylene (B1197577) glycol, 1,3-propanediol, 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol. researchgate.net Similarly, these diacids can be condensed with diamines to form polyamides. researchgate.net The resulting polymers, often referred to as cyclobutane-containing polymers (CBPs), exhibit a semi-crystalline nature. researchgate.net The synthesis of these polymers can be achieved through conventional melt polymerization techniques. rsc.org
Beyond linear polymers, these diacids are also utilized in the production of more complex polymeric structures like alkyd resins, which are thermoplastic polyesters created by heating polyhydric alcohols (polyols) with dicarboxylic acids or their anhydrides. researchgate.net Furthermore, they can be used to create cross-polymers, expanding the range of accessible material properties. researchgate.net The ester derivatives of cyclobutane-1,2-dicarboxylic acid are also valuable intermediates in these polymerization processes. google.com
A notable example is the synthesis of polyesters using a semi-rigid diol, trans-1,3-cyclobutane dimethanol (CBDO-1), which is derived from a cyclobutane diacid. This diol has been polymerized with various diacids to create a new series of polyesters. rsc.org
Table 1: Examples of Polymers Synthesized from Cyclobutane-1,2-dicarboxylic Acid Derivatives
| Polymer Type | Monomers | Reference |
| Polyester | cis-3,4-Diphenylcyclobutane-1,2-dicarboxylic acid and glycerol (B35011) | rsc.org |
| Polyester | α-Truxillic acid and various diols (e.g., ethylene glycol, 1,4-butanediol) | researchgate.net |
| Polyamide | Dimerized ferulic acid (a CBDA) and diamines | researchgate.net |
| Polyester | trans-1,3-Cyclobutane dimethanol (CBDO-1) and various diacids | rsc.org |
Enhancing Polymer Flexibility and Thermal Stability
The incorporation of the cyclobutane ring into polymer chains has a significant impact on their physical properties, particularly flexibility and thermal stability. The rigid nature of the cyclobutane ring can enhance the thermal stability of the resulting polymers. nih.gov
Research has shown that polyesters synthesized from trans-1,3-cyclobutane dimethanol (CBDO-1) and various diacids exhibit high decomposition temperatures, ranging from 381 to 424 °C. rsc.org The glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state, can also be tailored. For the aforementioned polyesters, the Tg ranged from 33 to 114 °C, demonstrating the potential to control the material's operating temperature range. rsc.org
Table 2: Thermal Properties of Polymers Containing Cyclobutane Moieties
| Polymer System | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Reference |
| Polyesters from trans-1,3-cyclobutane dimethanol (CBDO-1) | 33 - 114 °C | 381 - 424 °C | rsc.org |
| Thermoset from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid and glycerol | 68 °C | Degradation initiated around 300 °C | rsc.org |
Design of Specialty Plastics and Functional Polymers
The unique characteristics of this compound and its derivatives enable the design of specialty plastics and functional polymers with specific applications. For example, alkyd resins derived from these dicarboxylic acids are used in protective coatings with good weathering properties. researchgate.net
A significant area of application is in the development of metal-organic frameworks (MOFs). Cyclobutane-1,1-dicarboxylic acid has been used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs). nih.gov These materials exhibit interesting properties, such as high luminescence quantum yield in the case of Europium-based MOFs, making them suitable for use as selective chemical sensors for detecting methanol. nih.gov
The ability to create stereoregular polymers is another key aspect. The use of chiral dicarboxylic esters in cycloaddition reactions can lead to the stereoselective formation of cyclobutane rings, resulting in diastereomeric products that can be separated. google.com This control over stereochemistry is crucial for developing materials with highly specific properties and functions.
Development of Thermally Recyclable and Degradable Materials
A groundbreaking application of cyclobutane-containing polymers is in the development of thermally recyclable and degradable materials. The inherent ring strain of the cyclobutane ring allows it to undergo thermal cleavage, breaking the polymer chain into smaller, repolymerizable molecules.
A notable example is a recyclable thermoset developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (a derivative of this compound) and glycerol. rsc.orgrsc.org This thermoset, a cross-linked polymer, is typically difficult to recycle. rsc.org However, upon heating to around 300 °C, the cyclobutane ring within the polymer backbone splits, leading to the decomposition of the thermoset. rsc.org
The degradation product, a key intermediate identified as glycerol cinnamate, can be isolated. rsc.org This intermediate can then be readily hydrolyzed to recover the original starting materials, glycerol and trans-cinnamic acid, with high yields. rsc.org These recovered monomers can then be used to synthesize a new batch of the thermoset, demonstrating a closed-loop chemical recycling process. rsc.org This approach avoids the use of expensive catalysts and provides a pathway for recycling traditionally non-recyclable thermoset plastics. rsc.org This thermal degradability makes these cyclobutane-based materials promising candidates for creating more sustainable plastics. iphy.ac.cn
Two-Dimensional (2D) Organic Materials
The unique molecular structure of this compound also lends itself to the design of advanced low-dimensional materials.
Design and Synthesis of 2D Organic Ferroelectric Molecular Crystals
Theoretical studies have proposed the use of this compound (CBDC) as a building block for creating two-dimensional (2D) organic ferroelectric molecular crystals. researchgate.net These materials are of great interest due to their potential applications in lightweight, flexible, and metal-free electronic devices. researchgate.net
Density functional theory (DFT) calculations have shown that the bulk molecular crystals of CBDC exhibit a layered structure due to the formation of chain-like arrangements of hydrogen bonds. researchgate.net The calculations predict that it is possible to achieve a 2D monolayer of these organic ferroelectric molecular crystals through mechanical or chemical exfoliation along a specific crystal plane (the (102) plane), which has the lowest cleavage energy. researchgate.net
The predicted 2D monolayer of CBDC is expected to exhibit in-plane spontaneous polarization of approximately 0.39 × 10⁻⁶ µC/cm, a value comparable to some inorganic ferroelectric materials. researchgate.net The calculations also suggest that this 2D material would have a high polarization reversal barrier, indicating good stability of the ferroelectric state, which can be modulated by external strain. researchgate.net While experimental synthesis of these specific 2D materials is a subject of ongoing research, the theoretical framework provides a strong foundation for their future development. researchgate.netdrpress.org
Engineering of Hydrogen Bond-Driven Layered Structures
The molecular architecture of this compound (CBDC) is conducive to the formation of highly ordered, self-assembled structures. The presence of two carboxylic acid groups allows for the formation of robust hydrogen bonds, which are the primary driving force for creating layered crystalline structures.
Detailed structural investigations, including X-ray crystallography, have revealed the precise nature of these interactions. The compound crystallizes in a monoclinic space group, and its structure is characterized by both intramolecular and intermolecular hydrogen bonds. researchgate.netresearchgate.net An exceptional feature is the presence of a strong intramolecular hydrogen bond between the two adjacent carboxyl groups. researchgate.net This interaction influences the molecule's conformation and, subsequently, its packing in the crystal lattice.
In the solid state, molecules of this compound arrange into hydrogen-bonded sheets. researchgate.net These sheets are formed by intermolecular hydrogen bonds linking the carboxyl groups of neighboring molecules. This extensive network of hydrogen bonds results in a well-defined layered structure, which is fundamental to the material's notable ferroelectric properties. researchgate.net The study of these vibrational modes through inelastic neutron scattering (INS) and density functional theory (DFT) has provided deep insights into the dynamics of the protons within these hydrogen bonds, which are crucial for its functional properties. researchgate.netresearchgate.net
Table 1: Crystallographic Data for this compound This table summarizes the crystallographic parameters determined by X-ray diffraction analysis.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | Cc | researchgate.net |
| a (Å) | 5.551 ± 0.002 | researchgate.net |
| b (Å) | 13.541 ± 0.005 | researchgate.net |
| c (Å) | 8.714 ± 0.003 | researchgate.net |
| β (°) | 98.91 ± 0.03 | researchgate.net |
| Z (molecules/cell) | 4 | researchgate.net |
| Intramolecular H-bond (Å) | 2.625 ± 0.004 | researchgate.net |
Catalysis and Ligand Design
The dicarboxylic acid functionality suggests potential applications in catalysis, particularly as a ligand for metal complexes.
While chiral cyclobutane and cyclobutene (B1205218) scaffolds are valuable motifs in molecules targeted by asymmetric synthesis, the direct application of this compound as a chiral ligand is not extensively documented in scientific literature. researchgate.nettandfonline.com Research in this area often focuses on the asymmetric synthesis of complex chiral cyclobutanes rather than using a cyclobutene-based dicarboxylic acid as the directing chiral ligand. tandfonline.com The inherent planarity of the cyclobutene ring and the proximity of the carboxyl groups present a unique stereochemical environment, but its successful implementation as a widely used chiral ligand in asymmetric catalysis has yet to be established.
The two carboxylic acid groups on the this compound backbone make it a potential chelating ligand for a variety of metal ions. The formation of metal complexes, including metal-organic frameworks (MOFs), is a common strategy for creating novel catalytic materials. nih.gov However, specific studies detailing the synthesis of metal complexes with this compound and their subsequent catalytic activities are limited. While related molecules like cyclobutane-1,1-dicarboxylic acid are famous for forming complexes such as the anticancer drug carboplatin, similar well-characterized, catalytically active complexes of this compound are not prominently reported.
Optical Materials Development
The electronic structure of this compound gives rise to interesting properties relevant to optical and electronic materials.
The use of this compound as a fluorescent probe has not been a significant area of research. While carboxylic acid functional groups can be used to attach molecules to fluorescent cores, the intrinsic fluorescent properties of this compound itself are not pronounced or widely exploited for developing fluorescent probes.
A significant area of interest for this compound (CBDC) is its application in organic electronics, stemming from its well-documented ferroelectric properties. researchgate.netresearchgate.net Ferroelectric materials can sustain a spontaneous electric polarization that can be reversed by an external electric field, a property highly valuable for memory and switching applications.
Ab-initio studies have confirmed that CBDC is an organic ferroelectric molecular crystal with a large spontaneous polarization, calculated to be as high as 14.3 μC/cm². researchgate.netdomenicodisante.com This high polarization suggests its potential for use in optoelectronic devices. researchgate.net Materials with strong ferroelectric properties are sought after for integration into various electronic components, including sensors, actuators, and non-volatile memory. Although direct fabrication into an OLED device is not explicitly detailed in the literature, its characteristics as a hydrogen-bonded organic ferroelectric make it a strong candidate for future development in advanced electronic devices, potentially as a functional layer in sophisticated OLED architectures or other organic electronic systems. tandfonline.comnih.govrsc.org
Table 2: Ferroelectric Properties of this compound (CBDC) This table highlights the key ferroelectric characteristic of the compound based on computational studies.
| Property | Value | Reference |
| Material Type | Organic Ferroelectric | researchgate.netresearchgate.net |
| Spontaneous Polarization (Ps) | 14.3 μC/cm² | domenicodisante.com |
| Key Structural Feature | Hydrogen-Bonded Chains | researchgate.netrsc.org |
Exploration of Medicinal Chemistry and Biological Applications
Development as Novel Drug Candidates
The rigid framework of the cyclobutene (B1205218) ring makes 1-cyclobutene-1,2-dicarboxylic acid and its derivatives attractive scaffolds for the design of conformationally restrained molecules that can interact with specific biological targets.
Design of Targeted Therapies
While direct applications of this compound in targeted therapies are not extensively documented, the broader class of cyclobutane-containing compounds has shown significant promise. The rationale behind using such scaffolds lies in their ability to mimic the spatial arrangement of functional groups found in natural ligands or other bioactive molecules, thereby enabling the design of potent and selective inhibitors. nih.gov
A notable example, though based on a more substituted cyclobutane (B1203170) core, is the development of squalene (B77637) synthase inhibitors. Researchers hypothesized that a cyclobutane ring could effectively position lipophilic groups and carboxylates to inhibit this enzyme, which is a key target for cholesterol-lowering drugs. nih.gov This led to the design of compounds like A-87049, a derivative of cyclobutane-1,2,3,4-tetracarboxylic acid, which demonstrated potent inhibition of squalene synthase. nih.gov The design of such molecules underscores the potential of the cyclobutane framework as a rigid core to which various functional groups can be appended to target specific enzyme active sites.
Although the direct use of the unsaturated this compound is not specified in this particular study, the principle of using a constrained cyclic dicarboxylic acid to achieve targeted biological activity is clearly demonstrated. The presence of the double bond in this compound could offer different conformational properties and electronic distributions compared to its saturated analog, potentially influencing its binding to specific targets.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For cyclobutane-based compounds, SAR studies have provided valuable insights, although specific data for this compound derivatives are limited.
In the context of squalene synthase inhibitors, the nature of the lipophilic groups attached to the cyclobutane core was a key determinant of activity. nih.gov While the core structure provided the necessary rigidity, the appended functionalities were responsible for key interactions with the enzyme.
Interactions with Biological Systems
The biological interactions of this compound are primarily dictated by its dicarboxylic acid functionality and the unique geometry of the cyclobutene ring.
Studies on Enzyme Mechanisms and Inhibition
The potential of this compound and its analogs as enzyme inhibitors stems from the ability of the carboxylate groups to interact with active sites of various enzymes. A prime example is the inhibition of farnesyl-diphosphate farnesyltransferase (squalene synthase). nih.gov The dicarboxylic acid moiety in inhibitors like A-87049 is designed to mimic the pyrophosphate groups of the natural substrate, farnesyl pyrophosphate, thereby blocking the enzyme's catalytic activity. nih.gov
The table below summarizes the key features of a squalene synthase inhibitor based on a cyclobutane dicarboxylic acid scaffold.
| Compound | Target Enzyme | Inhibitory Action | Key Structural Features |
| A-87049 (analog) | Squalene Synthase | Competitive inhibitor | Cyclobutane core, dicarboxylic acid for binding, lipophilic side chains |
While A-87049 is a derivative of a saturated and more substituted cyclobutane, the study highlights the utility of the cyclobutane dicarboxylic acid motif in enzyme inhibition. The specific stereochemistry and electronic nature of the this compound could lead to different binding affinities and selectivities for various enzymes.
Application as Probes in Biochemical Assays
There is currently limited specific information available in the scientific literature regarding the application of this compound as a probe in biochemical assays. In principle, its rigid structure and functional groups could be exploited for such purposes. For example, derivatives could be synthesized with reporter groups (e.g., fluorescent tags or biotin) to enable the study of protein-ligand interactions or to label specific cellular components. However, documented examples of such applications for this particular compound are scarce.
Investigation of Biological Target Interactions
The investigation of biological targets for this compound derivatives is an emerging area. As a dicarboxylic acid, it has the potential to interact with a variety of proteins that recognize carboxylate-containing ligands. The unique constrained geometry of the cyclobutene ring can impart selectivity for specific binding pockets.
Further research is needed to explore the full spectrum of biological targets for this compound and its derivatives. Computational modeling and high-throughput screening could be valuable tools in identifying new protein partners and elucidating the molecular basis of these interactions.
Exploration of Therapeutic Potential (based on related cyclobutane dicarboxylic acids)
While direct and extensive research on the therapeutic applications of this compound is not widely documented, the broader class of cyclobutane dicarboxylic acids and their derivatives has been the subject of significant investigation in medicinal chemistry. The unique, strained four-membered ring of the cyclobutane moiety imparts specific conformational rigidity and stereochemical properties that make it a valuable scaffold in the design of bioactive molecules. nbinno.com Insights into the potential therapeutic applications of this compound can be gleaned from the study of its structural analogs.
Anticancer Activities
Cyclobutane-containing compounds have shown promise as potential anticancer agents. openmedicinalchemistryjournal.com The rigid cyclobutane structure can serve as a scaffold to orient functional groups in a way that facilitates binding to biological targets. For instance, derivatives of cyclobutane dicarboxylic acid, such as truxinate and truxillate esters, have demonstrated anticancer properties. und.edu The anticancer drug carboplatin, a platinum-based therapeutic, contains a 1,1-cyclobutanedicarboxylate ligand, which is crucial for its activity and toxicity profile. chemicalbook.com Research into other cyclobutane derivatives has also yielded compounds with antiproliferative activity. For example, certain spirocyclic cyclodipeptides derived from 1-amino-1-cyclobutanecarboxylic acid have been synthesized and tested for their ability to inhibit cell proliferation. researchgate.net Furthermore, some cyclobutane-containing alkaloids have been identified with antitumor activities. openmedicinalchemistryjournal.comresearchgate.net
A novel copper(II) framework, LDU-1, incorporating flavone-6,2′-dicarboxylic acid, has shown anti-tumor activity against several human cancer cell lines, including lung adenocarcinoma (A549), breast cancer (MCF-7), and erythroleukemia (K562). nih.gov This suggests that metal complexes of dicarboxylic acids can exhibit synergistic anticancer effects. nih.gov
Antiviral Properties
The cyclobutane ring is a key structural feature in a number of antiviral compounds. nih.gov Notably, enantiomeric cyclobutyl nucleoside analogues have been synthesized from trans-3,3-diethoxy-1,2-cyclobutanedicarboxylic acid. nih.gov Certain isomers of these nucleoside analogs that mimic the absolute configuration of natural nucleosides are highly active against a range of herpesviruses. nih.gov Specifically, one of the guanine (B1146940) analogues was found to selectively inhibit HSV-1 DNA polymerase. nih.gov The antiviral activity is highly dependent on the stereochemistry of the cyclobutane ring, with isomers of the opposite configuration showing no antiherpes activity. nih.gov This highlights the importance of the specific three-dimensional arrangement of the cyclobutane scaffold for biological activity.
Antidiabetic and Cardioprotective Effects
Dicarboxylic acids have been investigated for their potential benefits in managing type 2 diabetes. nih.gov Oral administration of certain dicarboxylic acids, such as sebacic acid and dodecanedioic acid, has been shown to improve glycemic control in animal models and humans with type 2 diabetes. nih.gov The proposed mechanisms include enhanced insulin (B600854) sensitivity, reduced hepatic gluconeogenesis, and improved energy utilization. nih.gov For example, sebacic acid was found to increase the expression of the GLUT4 glucose transporter, which is involved in glucose uptake into cells. nih.gov
While direct studies on this compound are lacking in this area, the general findings for dicarboxylic acids suggest a potential avenue for investigation. Furthermore, some modern antidiabetic drugs, like SGLT-2 inhibitors, have demonstrated cardioprotective effects that may be linked to their influence on inflammation, oxidative stress, and fibrosis, providing a broader context for the potential multifaceted roles of metabolic modulators. mdpi.comnih.gov
Neuroprotective and Anti-inflammatory Activities
Derivatives of cyclobutane dicarboxylic acids, specifically truxinic and truxillic acids, are known to possess anti-inflammatory activities. researchgate.net This suggests that the cyclobutane scaffold could be a useful template for the design of new anti-inflammatory agents. The anti-inflammatory properties of some compounds are linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov
In the context of neuroprotection, research has shown that activated protein C (APC) can exert neuroprotective effects in models of ischemic stroke by reducing inflammation and thrombosis. nih.gov While not directly a cyclobutane derivative, this highlights the link between anti-inflammatory and neuroprotective mechanisms. Some nonsteroidal anti-inflammatory drugs (NSAIDs) have also shown neuroprotective effects in experimental models, which may be related to their COX-inhibiting activity and their ability to reduce oxidative and nitrosative stress. nih.gov Given that some cyclobutane dicarboxylic acid derivatives have anti-inflammatory properties, exploring their potential neuroprotective effects could be a worthwhile area of research. researchgate.net
Antioxidant Properties
Some compounds derived from the dimerization of hydroxycinnamic acids, which can result in cyclobutane structures, possess antioxidant properties. und.edu These properties are important for protecting cells against oxidative stress, which is implicated in aging and various diseases. und.edu While specific studies on the antioxidant capacity of this compound are not prominent, the potential exists based on the activities of related structures. For instance, the antidiabetic and cardioprotective effects of some therapies are thought to be partly mediated through the inhibition of oxidative stress. mdpi.com
Stereochemistry and Chirality in 1 Cyclobutene 1,2 Dicarboxylic Acid Research
Investigation of Cis/Trans Stereoisomerism
1-Cyclobutene-1,2-dicarboxylic acid can exist as two geometric isomers: cis and trans. In the cis isomer, the two carboxylic acid groups are on the same side of the cyclobutene (B1205218) ring, while in the trans isomer, they are on opposite sides. This difference in spatial arrangement significantly affects their properties.
Research has shown that the cis and trans isomers of the related saturated compound, cyclobutane-1,2-dicarboxylic acid, have different distances between their carboxyl functional groups. In the cis isomer, this distance is 3.05 Å, whereas in the trans isomer, it is 3.57 Å. researchgate.net This increased separation in the trans isomer prevents intramolecular hydrogen bonding, which is possible in the cis isomer where the carboxyl groups are in closer proximity. researchgate.net
The stereochemistry of these isomers also dictates their reactivity in certain reactions. For instance, in the Diels-Alder reaction with cyclopentadiene (B3395910), this compound predominantly yields the endo-stereoisomer (88:12 ratio). rsc.org This preference is attributed to an intramolecular hydrogen bond present in the diacid, which influences non-bonded interactions in the transition state of the cycloaddition. rsc.org In contrast, related cyclobutene derivatives with dicyano or bisalkoxycarbonyl groups predominantly form the exo-adducts. rsc.org
The interconversion between cis and trans isomers of cyclobutane-1,2-dicarboxylic acid has also been studied. Heating the cis-diacid in concentrated hydrochloric acid can convert it to the more stable trans-isomer. google.com
Stereoselective Synthesis Methodologies
The development of methods to selectively synthesize a specific stereoisomer of a molecule is a significant area of chemical research. For cyclobutane-1,2-dicarboxylic acid derivatives, stereoselective synthesis has been achieved through various approaches.
One notable method involves the [2+2] cycloaddition of ketene (B1206846) acetals with maleic or fumaric esters in the presence of a Lewis acid and a sterically hindered base. google.com This reaction can be stereoselective, particularly when using optically active maleic or fumaric esters, leading to the preferential formation of one diastereomer. google.com Specifically, fumaric esters typically yield products with a trans configuration on the cyclobutane (B1203170) ring. google.com
Another approach to stereoselective synthesis is the photodimerization of compounds like trans-cinnamic acid. researchgate.netrsc.orgrsc.org This method can produce specific stereoisomers of substituted cyclobutane-1,2-dicarboxylic acids, such as β-truxinic acid. rsc.orgrsc.org The stereochemical outcome of such solid-state reactions is governed by the initial arrangement of the molecules in the crystal lattice. researchgate.net
Furthermore, intramolecular Wittig reactions have been employed for the one-pot synthesis of functionalized cyclobutene derivatives, specifically tetraalkyl cyclobutene-1,2,3,4-tetracarboxylates. rsc.orgresearchgate.net The stereospecificity of ring contraction reactions, such as those starting from pyrrolidines, also provides a pathway to stereocontrolled preparation of substituted cyclobutanes. nih.gov
Chiral Resolution Techniques
Since the cis and trans isomers of this compound can also be chiral, separating the enantiomers (non-superimposable mirror images) is crucial for studying their individual properties. Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.
A common method for resolving chiral carboxylic acids is through the formation of diastereomeric salts with a chiral resolving agent. For the related trans-1,2-cyclohexanedicarboxylic acid, (S)-phenylethylamine has been used as a chiral resolving agent. nih.govresearchgate.net By controlling the molar ratio of the resolving agent to the dicarboxylic acid, different stoichiometric salts can be formed, allowing for the separation of the enantiomers. nih.govresearchgate.net For instance, at a molar ratio of less than 3:1, trans-(1S,2S)-cyclohexanedicarboxylic acid can be obtained with high enantiomeric excess. nih.gov
The principle of forming diastereomeric salts has also been applied to cis-cyclohexane-1,2-dicarboxylic acid using the chiral base brucine. researchgate.netepa.gov The structure of the resulting brucinium salt revealed the resolved (1R,2S) enantiomer of the acid. researchgate.netepa.gov The separation is based on the different physical properties, such as solubility, of the diastereomeric salts.
Impact of Stereochemistry on Reactivity, Biological Activity, and Material Properties
The stereochemistry of this compound and its analogs has a profound impact on their chemical reactivity, potential biological activity, and the properties of materials derived from them.
Reactivity: As mentioned earlier, the cis/trans isomerism directly influences the outcome of the Diels-Alder reaction. The ability of the cis-isomer of this compound to form an intramolecular hydrogen bond leads to a preference for the endo-adduct, a stereochemical course that is reversed for derivatives that cannot form this bond. rsc.org
Biological Activity: While specific biological activities for this compound itself are not detailed in the provided context, the stereochemistry of related cyclobutane derivatives is known to be critical for their pharmacological effects. For example, certain cyclobutane-containing small molecules are investigated for their diverse pharmacological activities. researchgate.net The precise spatial arrangement of functional groups is often a key determinant in how a molecule interacts with biological targets.
Material Properties: The stereochemistry of dicarboxylic acids is a crucial factor in the design of polymers and other materials. For instance, trans-cyclobutane-1,2-dicarboxylic esters are valuable intermediates in the synthesis of pharmaceutically active compounds, including antiviral nucleoside analogues. google.com The cis and trans isomers can lead to polymers with different physical properties, such as thermal stability and mechanical strength. The ability of certain cyclobutane dicarboxylic acids to be cleaved upon heating, a property influenced by their stereochemistry, makes them promising building blocks for thermally recyclable or degradable materials. rsc.orgrsc.org
Future Directions and Emerging Research Avenues
Integration with Supramolecular Chemistry Principles
The dicarboxylic acid functionality of 1-cyclobutene-1,2-dicarboxylic acid makes it an excellent candidate for the construction of supramolecular assemblies. The carboxyl groups can participate in hydrogen bonding and coordination with metal ions, leading to the formation of well-defined, higher-order structures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers.
Research into related cyclobutane-1,1-dicarboxylic acid has shown its utility as a ligand in creating lanthanide-based MOFs. These materials exhibit interesting properties, such as high luminescence quantum yields, making them suitable for applications like selective chemical sensing. sigmaaldrich.com For example, a europium-based MOF derived from cyclobutane-1,1-dicarboxylic acid has been demonstrated as a selective sensor for methanol. sigmaaldrich.com The introduction of the double bond in this compound could further modulate the electronic properties and framework topology of such materials, potentially leading to new functionalities.
The principles of crystal engineering, which involve the rational design of crystalline solids, can be applied to predict and control the packing of this compound and its derivatives in the solid state. This can be achieved through the formation of specific intermolecular interactions, such as hydrogen-bonded synthons. The related trans-cyclobutane-1,2-dicarboxylic acid, for instance, has been studied for its solid-state structure and interactions. nist.govachemblock.comsigmaaldrich.com
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Derivatives
The characterization of complex derivatives of this compound relies on a suite of advanced spectroscopic and analytical techniques. While standard methods provide basic structural information, more sophisticated approaches are necessary to understand the nuances of their three-dimensional structure and dynamics.
Key Spectroscopic and Structural Elucidation Techniques:
| Technique | Information Obtained | Reference |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of protons and carbons, aiding in the determination of stereochemistry and conformational analysis. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial. Variable-temperature NMR can be used to study dynamic processes like ring puckering and conformational exchange. | nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies characteristic functional groups, such as the C=O stretch of the carboxylic acid (~1700 cm⁻¹) and the C=C stretch of the cyclobutene (B1205218) ring. | researchgate.net |
| X-Ray Crystallography | Provides the definitive three-dimensional structure of crystalline derivatives, including bond lengths, bond angles, and solid-state packing. This technique was used to determine the crystal structure of this compound, revealing an intramolecular hydrogen bond. rsc.org | rsc.orgrsc.org |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns of the compound and its derivatives, which can aid in structural confirmation. | nist.gov |
| Computational Methods (e.g., DFT) | Complements experimental data by predicting molecular geometries, vibrational frequencies, and NMR chemical shifts, aiding in the assignment of complex spectra. |
For instance, the X-ray crystal structure of this compound has been solved, showing it crystallizes in the monoclinic space group Cc. rsc.org This detailed structural information is invaluable for understanding its reactivity.
Computational Design of Novel Derivatives with Enhanced Properties
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for the in silico design of novel derivatives of this compound with tailored properties. By modeling the electronic structure and geometry of hypothetical molecules, researchers can predict their stability, reactivity, and potential applications before undertaking their synthesis.
DFT calculations have been employed to study the mechanism of reactions involving cyclobutane (B1203170) derivatives, such as the stereoselective synthesis of cyclobutanes from pyrrolidines. acs.org These studies can elucidate reaction pathways and transition states, providing insights that can be used to optimize reaction conditions and design more efficient synthetic routes. acs.org
Furthermore, computational methods can be used to screen libraries of virtual derivatives for desired properties. For example, by modifying the substituents on the cyclobutene ring, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, which can influence the material's color, conductivity, and reactivity. researchgate.net This approach can accelerate the discovery of new materials for applications in organic electronics, nonlinear optics, and functional polymers. Theoretical studies on related cyclobutene-1,2-diones have provided insights into their electronic properties and how they are influenced by substituents. nih.gov
Expanding Bio-Derived Synthesis Routes
A significant area of future research is the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives from renewable resources. Several cyclobutane-containing dicarboxylic acids have already been synthesized from bio-based precursors. und.edu
For example, derivatives of cinnamic acid, which can be obtained from the biopolymer lignin, have been used to produce cyclobutane dicarboxylic acids via [2+2] photocycloaddition reactions. rsc.orgund.edursc.org Similarly, sorbic acid, which can be derived from the biorenewable molecule triacetic acid lactone, has been dimerized using UV light to form a cyclobutane-containing diacid. nih.gov Another promising starting material is furfural (B47365), which can be sourced from various biomass materials and converted into furan-containing cyclobutane dicarboxylic acids. researchgate.net
These bio-derived routes offer a greener alternative to traditional petroleum-based syntheses and are in line with the principles of sustainable chemistry. und.edu Future work will likely focus on optimizing these processes, expanding the range of bio-based feedstocks, and exploring enzymatic or microbial pathways for the synthesis of cyclobutene-containing compounds.
Examples of Bio-Derived Precursors for Cyclobutane Dicarboxylic Acids:
| Bio-Derived Precursor | Source | Resulting Cyclobutane Derivative | Reference |
| trans-Cinnamic Acid | Lignin | β-Truxinic Acid (a diphenylcyclobutane dicarboxylic acid) | rsc.orgrsc.org |
| Sorbic Acid | Triacetic Acid Lactone | A cyclobutane-containing diacid (CBDA-3) | nih.gov |
| Furfural | Hemicellulose (from corn cobs, sawdust, etc.) | (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5) | researchgate.net |
| Ferulic Acid | Lignin | Incarvillateine (a dimerized form) | und.edu |
Synergistic Applications in Multi-Functional Materials
The inherent properties of the this compound scaffold, including its strained ring system and reactive functional groups, make it an attractive component for the development of multi-functional materials. By combining this building block with other functional moieties, materials with synergistic properties can be designed.
One promising application lies in the creation of recyclable thermosets. A thermoset developed from a cis-cyclobutane-1,2-dicarboxylic acid derivative demonstrated thermocleavability, allowing for the degradation of the polymer and recovery of the starting materials. rsc.org The cyclobutane ring in the polymer backbone could be cleaved at high temperatures, enabling a closed-loop recycling process. rsc.orgrsc.org
Furthermore, the incorporation of this compound into polymer architectures can impart unique thermal and mechanical properties. Its rigid, cyclic structure can enhance the thermal stability and glass transition temperature of polymers. The double bond also offers a site for post-polymerization modification, allowing for the introduction of additional functionalities such as cross-linking sites or responsive groups.
The combination of the dicarboxylic acid functionality with the cyclobutene ring opens up possibilities for creating materials that are, for example, both biodegradable and electronically active, or that combine structural integrity with sensing capabilities. Future research in this area will focus on the synthesis and characterization of such advanced materials and the exploration of their performance in various applications.
Q & A
Basic: What experimental approaches are recommended for studying the conformational dynamics of 1-cyclobutene-1,2-dicarboxylic acid?
To analyze conformational dynamics, combine variable-temperature NMR spectroscopy with computational methods (e.g., DFT calculations). NMR can identify rotamers and quantify energy barriers between conformers, while DFT optimizes geometries and calculates thermodynamic parameters like strain energy. For example, highlights its use in conformational studies of structurally similar cyclic dicarboxylic acids .
Basic: How can researchers optimize the synthesis of this compound under mild conditions?
Use a two-step protocol : (1) Cycloaddition of maleic anhydride with ethylene under photochemical conditions to form the cyclobutene ring, followed by (2) hydrolysis with aqueous NaOH to yield the dicarboxylic acid. notes that mild reagents (e.g., non-corrosive catalysts) and ambient temperatures minimize side reactions and improve yield .
Basic: What spectroscopic techniques are critical for characterizing derivatives of this compound?
Key methods include:
- FT-IR : Identify carboxylate stretches (~1700 cm⁻¹) and cyclobutene ring vibrations.
- ¹H/¹³C NMR : Resolve ring strain effects (e.g., upfield shifts for cyclobutene protons) and substituent coupling.
- X-ray crystallography : Confirm stereochemistry and bond angles, critical for comparing experimental data with computational models (see for analogous cyclohexene derivatives) .
Advanced: How can stereochemical challenges in synthesizing enantiopure this compound derivatives be addressed?
Employ chiral resolution using enantioselective crystallization with (R)- or (S)-1-phenethylamine, as demonstrated for trans-cyclohexane-1,2-dicarboxylic acid in . Alternatively, use asymmetric catalysis with chiral ligands to control stereochemistry during cycloaddition or functionalization steps .
Advanced: What strategies resolve contradictions in reaction mechanism data for cyclobutene dicarboxylic acid derivatives (e.g., solvolysis vs. Michael addition)?
- Comparative kinetic studies : Measure rate constants under varying conditions (pH, solvent polarity) to distinguish between competing pathways.
- Isotopic labeling : Track carboxylate groups using ¹³C-labeled substrates to confirm bond cleavage/rearrangement (refer to for solvolysis mechanisms in cyclobutene systems) .
Advanced: How do thermodynamic properties of this compound influence its reactivity in polymer synthesis?
The compound’s ring strain (from the cyclobutene moiety) and carboxylic acid functionality enable unique reactivity in polycondensation reactions. For example, shows that cyclohexene dicarboxylic anhydrides form high-performance polyimides via step-growth polymerization. Monitor glass transition temperatures (Tg) and thermal stability to assess polymer backbone rigidity .
Advanced: What methodologies are effective for analyzing bioaccumulation or toxicity of this compound metabolites?
- Metabolite profiling : Use LC-MS/MS to detect urinary metabolites like monohydroxy esters (analogous to cyclohexane-1,2-dicarboxylic acid derivatives in ).
- In vitro assays : Test adipogenic effects using rat stromal vascular fraction (SVF) differentiation models, as described in for related compounds .
Advanced: How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?
Perform frontier molecular orbital (FMO) analysis to evaluate the cyclobutene’s dienophile character. The LUMO energy of the cyclobutene ring determines its electrophilicity. Compare with experimental data from , where cyclobutene dicarboxylates undergo [4+2] cycloadditions with dienes .
Advanced: What strategies mitigate side reactions during esterification of this compound?
- Protective group chemistry : Temporarily protect one carboxylate group with tert-butyldimethylsilyl (TBS) to avoid cross-esterification.
- Low-temperature activation : Use coupling agents like DCC/DMAP at 0°C to minimize ring-opening (see for analogous cyclopropane systems) .
Advanced: How can conflicting data on the environmental persistence of cyclobutene dicarboxylic acids be reconciled?
Conduct structure-activity relationship (SAR) studies comparing degradation rates of this compound with its cyclohexane and cyclopropane analogs. Use OECD 301B biodegradation tests to assess aerobic breakdown, noting differences in ring strain and solubility ( notes data gaps for related compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
